4,6-Dibromoisophthalic acid CAS number and properties
4,6-Dibromoisophthalic acid CAS number and properties
CAS Number: 24063-27-2 Molecular Formula: C₈H₄Br₂O₄ Molecular Weight: 323.92 g/mol
Executive Summary
4,6-Dibromoisophthalic acid (4,6-DBPA) represents a specialized class of halogenated aromatic dicarboxylates critical to the fields of Reticular Chemistry and Pharmaceutical Intermediates .[1] Unlike its more common isomer, 5-bromoisophthalic acid, the 4,6-substituted variant offers a unique steric and electronic profile due to the ortho-para positioning of bromine atoms relative to the carboxylic acid moieties. This structural rigidity makes it an invaluable linker for constructing Metal-Organic Frameworks (MOFs) with high permanent porosity and specific topological nets.[1]
This guide provides a comprehensive technical analysis of 4,6-DBPA, synthesizing physicochemical data, validated synthesis protocols, and application workflows for drug development and materials science professionals.
Physicochemical Profile
The utility of 4,6-DBPA is defined by its solubility profile and thermal stability, which dictate its behavior in solvothermal MOF synthesis and Suzuki-Miyaura cross-coupling reactions.
Table 1: Key Physical Properties
| Property | Value / Description | Context |
| Appearance | White to off-white crystalline solid | Typically needles or plates upon recrystallization.[1] |
| Melting Point | 250–254 °C (Anhydrous) | High thermal stability suitable for solvothermal synthesis.[1] Note: The monohydrate form melts/decomposes at approx. 168–170 °C (441 K).[1] [1, 2] |
| Solubility | Soluble: MeOH, EtOH, DMF, DMSOInsoluble: Water (cold), Hexanes | High solubility in polar aprotic solvents (DMF) is crucial for MOF synthesis.[1] |
| pKa (Predicted) | ~1.95 (COOH 1), ~3.5 (COOH 2) | Acidity is enhanced by the electron-withdrawing bromine substituents compared to isophthalic acid.[1] |
| Crystal System | Monoclinic ( | Forms a 2D hydrogen-bonded network in its hydrated state.[1] [1] |
Structural Significance
The 4,6-dibromo substitution pattern breaks the typical
-
Steric Bulk: Prevents interpenetration in MOF lattices, potentially increasing pore volume.[1]
-
Heavy Atom Effect: Facilitates intersystem crossing, useful in designing phosphorescent coordination polymers.[1]
-
Functional Handles: The C-Br bonds are activated for post-synthetic modification (PSM) via palladium-catalyzed cross-coupling.[1]
Synthetic Architecture & Protocols
Synthesizing 4,6-DBPA presents a regiochemical challenge. Direct bromination of isophthalic acid favors the 5-position (meta to both directing COOH groups).[1] Accessing the 4,6-isomer requires forcing conditions or alternative precursors (e.g., oxidation of halogenated xylenes).[1]
Diagram 1: Synthetic Pathways & Selectivity Logic
The following diagram illustrates the mechanistic divergence between obtaining the common 5-bromo isomer and the targeted 4,6-dibromo isomer.
Caption: Comparative synthetic routes. Direct bromination is atom-economical but requires rigorous purification to remove the 5-bromo byproduct. The xylene oxidation route offers higher regiocontrol.[1]
Validated Protocol: Direct Bromination (Modified Singh & Bedi Method)
This protocol utilizes oleum to activate the deactivated aromatic ring.[1]
Safety Warning: Bromine (
-
Reagent Preparation:
-
Charge a pressure-rated glass vessel (sealed tube or autoclave) with Isophthalic Acid (10 mmol, 1.66 g) .
-
Add Fuming Sulfuric Acid (Oleum, 20-30%
, 6.0 g) . The acts as a powerful Lewis acid and dehydrating agent.[1] -
Carefully add Bromine (
, 22 mmol, ~3.5 g) .[1] A slight excess (1.1 eq per site) drives the reaction to the dibromo stage.[1]
-
-
Reaction:
-
Quenching & Isolation:
-
Cool the vessel to room temperature.
-
Slowly pour the reaction mixture onto crushed ice (100 g) . Exothermic reaction!
-
A white to off-white precipitate will form immediately.[1]
-
-
Purification:
-
Filter the solid and wash copiously with cold water to remove residual acid.[1]
-
Recrystallization: Dissolve the crude solid in hot ethanol or an ethanol/water mixture.[1] 4,6-DBPA typically crystallizes as needles.
-
Validation: Check purity via HPLC or melting point.[1] If the MP is <240°C, significant 5-bromo impurity may be present.[1]
-
Applications in Drug Discovery & Materials[1]
Reticular Chemistry (MOFs)
4,6-DBPA serves as a rigid, V-shaped linker.[1] In MOF synthesis, the angle between the carboxylic acid groups (120°) combined with the bulky bromine atoms dictates the topology of the final network.[1]
-
Pore Engineering: The bromine atoms project into the pore channels, reducing pore size but increasing the heat of adsorption for gases like
or due to polarizability interactions.[1] -
Luminescence: Coordination with
metals (Zn, Cd) often yields luminescent MOFs.[1] The heavy bromine atoms can enhance spin-orbit coupling, potentially accessing triplet states for phosphorescence.
Pharmaceutical Intermediates
In drug development, 4,6-DBPA is a scaffold for "Fragment-Based Drug Design" (FBDD).[1]
-
Suzuki-Miyaura Coupling: The C-Br bonds are excellent electrophiles. Researchers can selectively couple aryl boronic acids to positions 4 and 6, creating highly substituted isophthalic acid derivatives used in enzyme inhibitors.[1]
Diagram 2: MOF Assembly & Functionalization Workflow
Caption: Workflow for utilizing 4,6-DBPA in MOF construction. The bromine atoms remain accessible for post-synthetic modification, allowing the conversion of the MOF into a sophisticated catalytic or delivery vehicle.[1]
References
-
Ye, B.-F. (2012).[1][5] "4,6-Dibromoisophthalic acid monohydrate."[5] Acta Crystallographica Section E, 68(9), o2642.[1][5] Link
-
ChemicalBook. (2025).[1] "4,6-Dibromoisophthalic acid Properties and Supplier Data." Link
-
Singh, G. & Bedi, S. N. (1957).[1] "Synthesis of 4,6-dibromoisophthalic acid." Journal of the Indian Chemical Society, 34, 668.[1] (Cited within Ye, 2012).[1][5]
-
Nissan Chemical Industries. (2001).[1] "Process for the preparation of bromoisophthalic acid compounds." EP1293495B1.[1] Link
Sources
- 1. 4,6-Dibromoisophthalic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 5. 4,6-Dibromo-isophthalic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
